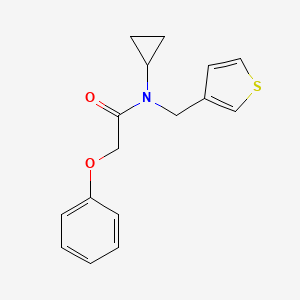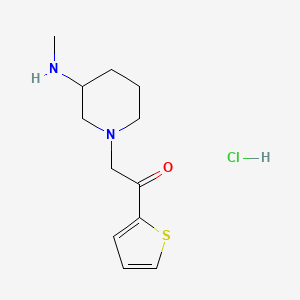![molecular formula C14H11N3O2 B2397895 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one CAS No. 950276-35-4](/img/structure/B2397895.png)
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a pyridine ring and an oxadiazole ring. Its unique chemical structure makes it an interesting subject for research, and scientists have been exploring its synthesis, mechanism of action, biochemical and physiological effects, and potential future applications.
Applications De Recherche Scientifique
- Application : 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one has been synthesized and evaluated as an acetylcholinesterase (AChE) inhibitor. It shows significant inhibitory activity against AChE, making it a potential drug candidate for AD treatment .
- Application : 1,3,4-Oxadiazoles are widely used in materials chemistry and organic synthesis. Their aromatic nature and unique structure make them valuable building blocks for various functional materials .
- Application : 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one derivatives can serve as precursors for pyridinium ionic liquids, which find applications in catalysis, separation processes, and green chemistry .
- Application : Some 1,3,4-oxadiazole derivatives exhibit antimicrobial activity. Further exploration of the compound’s structure may reveal potential antibacterial or antifungal properties .
- Application : Researchers can explore modifications of the 1,3,4-oxadiazole scaffold to design new drugs targeting specific diseases or biological pathways .
Acetylcholinesterase Inhibition for Alzheimer’s Disease Treatment
Materials Chemistry and Organic Synthesis
Pyridinium Ionic Liquids
Anti-Microbial Properties
Drug Design and Medicinal Chemistry
Neurotransmission Research
Mécanisme D'action
Target of Action
It is known that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
It can be inferred from the structure of the compound and its classification as a 1,2,4-oxadiazole derivative that it likely interacts with its targets through the formation of hydrogen bonds . This interaction could lead to changes in the function of the target, which could result in a therapeutic effect.
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives have broad-spectrum biological activities . This suggests that this compound could potentially affect multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
It is known that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability . This could potentially impact the bioavailability of the compound.
Result of Action
It is known that 1,2,4-oxadiazole derivatives have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially have a wide range of effects at the molecular and cellular level.
Propriétés
IUPAC Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-9-4-6-10(7-5-9)12-16-14(19-17-12)11-3-2-8-15-13(11)18/h2-8H,1H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBIXNAWXOIHJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CNC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 2-oxospiro[1H-indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B2397814.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methoxypropanamide](/img/structure/B2397816.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2397817.png)
![3-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2397819.png)
![5-[[(E)-2-phenylethenyl]sulfonylamino]benzene-1,3-dicarboxylic acid](/img/structure/B2397820.png)

![2-[(3-Fluorophenyl)methylsulfanyl]-3-[2-[2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]quinazolin-4-one](/img/structure/B2397822.png)

![1-Thia-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B2397827.png)
![3-(4-Fluorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2397831.png)
![1-[3-[[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone](/img/structure/B2397832.png)


![6-Bromo-3-methylthieno[3,2-b]pyridine](/img/structure/B2397835.png)